molecular formula C9H15ClO4 B146641 Diethyl chloroethylmalonate CAS No. 29263-83-0

Diethyl chloroethylmalonate

Cat. No.: B146641
CAS No.: 29263-83-0
M. Wt: 222.66 g/mol
InChI Key: QDONGIRJVISTFJ-UHFFFAOYSA-N
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Description

Diethyl chloroethylmalonate is an organic compound with the chemical formula C9H15ClO4. It is a colorless or pale yellow liquid that is soluble in organic solvents such as alcohols, ethers, and hydrocarbons . This compound is commonly used as a reagent and intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl chloroethylmalonate can be synthesized through the reaction of diethyl malonate with chlorohydrin under alkaline conditions. The reaction involves the formation of an enolate ion from diethyl malonate, which then reacts with chlorohydrin to produce this compound .

Industrial Production Methods: The industrial production of this compound typically involves the following steps:

Chemical Reactions Analysis

Types of Reactions: Diethyl chloroethylmalonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diethyl chloroethylmalonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of diethyl chloroethylmalonate involves its ability to form enolate ions, which can then participate in various nucleophilic substitution reactions. The enolate ion acts as a nucleophile, attacking electrophilic centers in other molecules to form new carbon-carbon bonds. This reactivity is crucial for its role in organic synthesis .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the chlorine atom, which allows for additional substitution reactions that are not possible with diethyl malonate or dimethyl malonate. This makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

diethyl 2-chloro-2-ethylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO4/c1-4-9(10,7(11)13-5-2)8(12)14-6-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDONGIRJVISTFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)(C(=O)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30183517
Record name Diethyl chloroethylmalonate
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Molecular Weight

222.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29263-83-0
Record name Propanedioic acid, 2-chloro-2-ethyl-, 1,3-diethyl ester
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Record name Diethyl chloroethylmalonate
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Record name Diethyl chloroethylmalonate
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Record name Diethyl chloroethylmalonate
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Record name Diethyl chloroethylmalonate
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Synthesis routes and methods I

Procedure details

In a 10 mL round-bottom flask, 1.88 g of diethyl ethylmalonate (10 mmol), 2.10 g of ethyl trichloroacetate (11 mmol), 158 mg of tetra-n-butylammonium fluoride trihydrate (0.5 mmol), and 69 mg of potassium carbonate (0.5 mmol) were stirred at 24° C. for 5 h. After filtration, the solution was found to contain 1.56 g (70% yield) of diethyl α-chloro-α-ethylmalonate.
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
158 mg
Type
catalyst
Reaction Step One
Quantity
69 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Diethyl ethylmalonate (1.88 g, 10 mmol), 1.38 g (10 mmol) of potassium carbonate, 0.1 g of tetra-n-butylammonium chloride hydrate, and 5 mL of carbon tetrachloride were mixed at 70° C. for 3 h. Gas chromatographic analysis of the mixture showed complete conversion of the diethyl ethylmalonate to yield 2.13 g of diethyl α-chloro-α-ethylmalonate (96% yield).
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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